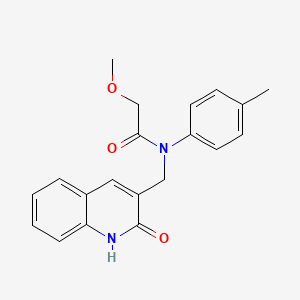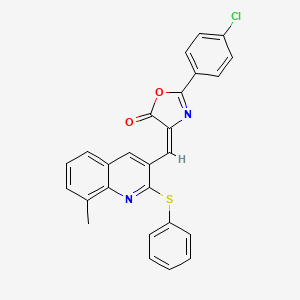
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, commonly known as NPDO, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. NPDO is an oxadiazole derivative that has been synthesized through various methods, and has shown promising results in various fields of research.
作用机制
The mechanism of action of NPDO is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors in the body. NPDO has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
NPDO has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, NPDO has also been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. NPDO has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One of the major advantages of NPDO is its potency. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a valuable tool for scientific research. However, one of the limitations of NPDO is its toxicity. NPDO has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
未来方向
There are a number of potential future directions for research on NPDO. One area of research is the development of new drugs based on the structure of NPDO. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the investigation of the mechanisms of action of NPDO. Further research is needed to fully understand how NPDO interacts with enzymes and receptors in the body. Finally, there is a need for research on the toxicology of NPDO. Further studies are needed to determine the potential risks associated with the use of NPDO in scientific research.
合成方法
The synthesis of NPDO is a complex process that involves multiple steps. One of the most common methods for synthesizing NPDO is through the reaction of 4-(piperidin-1-yl)benzaldehyde with 4-cyanopyridine in the presence of hydrazine hydrate. The resulting product is then subjected to a nitration reaction, followed by an oxidation reaction to yield NPDO.
科学研究应用
NPDO has been extensively studied for its potential applications in scientific research. One of the most notable applications of NPDO is in the development of new drugs. NPDO has been shown to exhibit potent inhibitory effects on various enzymes and receptors, making it a potential candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-12-14(4-5-15(16)22-10-2-1-3-11-22)18-20-17(21-26-18)13-6-8-19-9-7-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMKMXLVQPXBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-Nitro-4-(piperidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



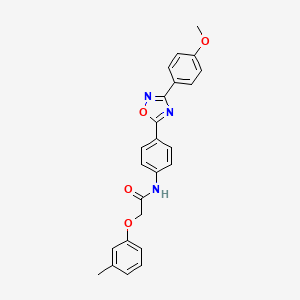


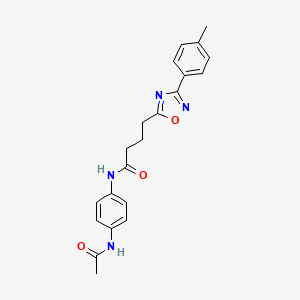



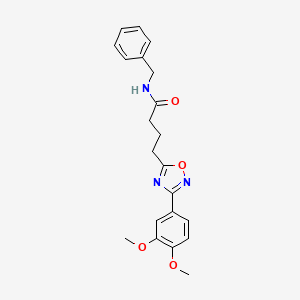
![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)

